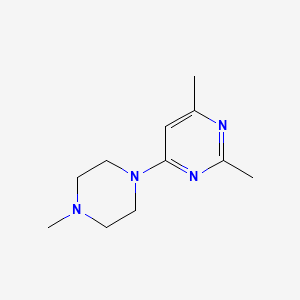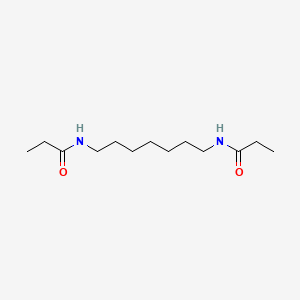![molecular formula C28H57N3O2 B14516067 N~1~-[4-(Dimethylamino)butyl]-N~6~-hexadecylhexanediamide CAS No. 63588-06-7](/img/structure/B14516067.png)
N~1~-[4-(Dimethylamino)butyl]-N~6~-hexadecylhexanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[4-(Dimethylamino)butyl]-N~6~-hexadecylhexanediamide is a synthetic organic compound with a complex structure It is characterized by the presence of a dimethylamino group attached to a butyl chain, which is further connected to a hexadecyl chain through a hexanediamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(Dimethylamino)butyl]-N~6~-hexadecylhexanediamide typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)butyric acid with hexanediamine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-(Dimethylamino)butyl]-N~6~-hexadecylhexanediamide can undergo various chemical reactions, including:
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The amide bonds can be reduced to amines under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or borane (BH~3~) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the dimethylamino group under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Primary or secondary amines.
Substitution: Substituted amides or tertiary amines.
Scientific Research Applications
N~1~-[4-(Dimethylamino)butyl]-N~6~-hexadecylhexanediamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to cell membrane interactions and signaling pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-[4-(Dimethylamino)butyl]-N~6~-hexadecylhexanediamide involves its interaction with specific molecular targets. The dimethylamino group can interact with cellular receptors or enzymes, modulating their activity. Additionally, the long hexadecyl chain may facilitate the compound’s incorporation into lipid membranes, affecting membrane fluidity and function .
Comparison with Similar Compounds
Similar Compounds
N-butyl-1-(4-dimethylamino)phenyl-1,2,3,4-tetrahydro-β-carboline-3-carboxamide: This compound shares the dimethylamino group and has been studied for its trypanocidal activity.
4-(Dimethylamino)butyric acid: A simpler compound with a similar dimethylamino group, used in peptide synthesis.
Uniqueness
N~1~-[4-(Dimethylamino)butyl]-N~6~-hexadecylhexanediamide is unique due to its dual amide linkage and long hydrophobic chain, which confer distinct physicochemical properties and potential biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.
Properties
CAS No. |
63588-06-7 |
|---|---|
Molecular Formula |
C28H57N3O2 |
Molecular Weight |
467.8 g/mol |
IUPAC Name |
N'-[4-(dimethylamino)butyl]-N-hexadecylhexanediamide |
InChI |
InChI=1S/C28H57N3O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19-24-29-27(32)22-17-18-23-28(33)30-25-20-21-26-31(2)3/h4-26H2,1-3H3,(H,29,32)(H,30,33) |
InChI Key |
KNACCUZHKLPKFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC(=O)CCCCC(=O)NCCCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


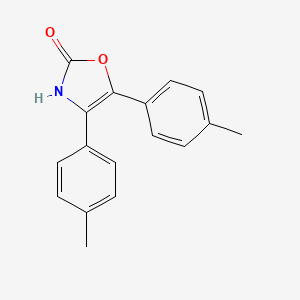
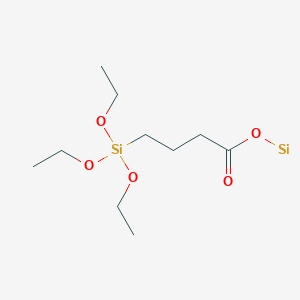
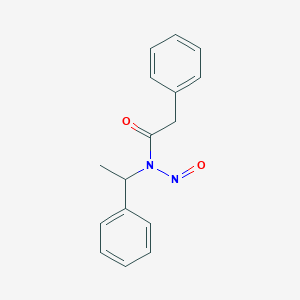
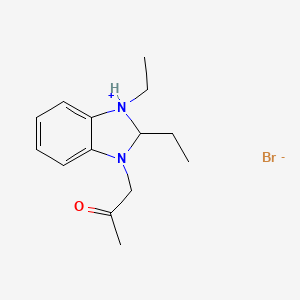
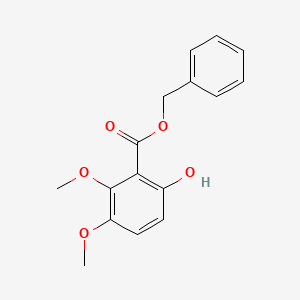
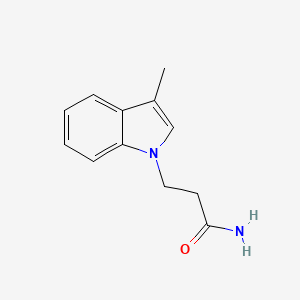
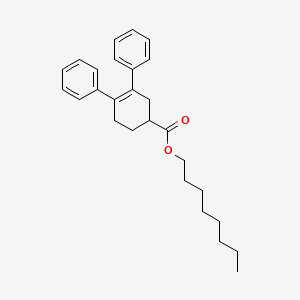


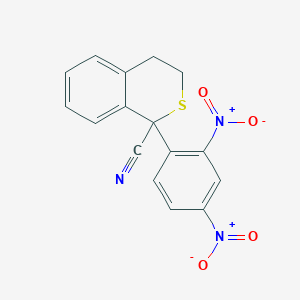
![4-[2-(Anthracen-9-yl)ethenyl]-N,N-bis(4-methylphenyl)aniline](/img/structure/B14516059.png)
![4,4'-[(5-tert-Butyl-2-hydroxy-1,3-phenylene)bis(methylene)]diphenol](/img/structure/B14516062.png)
